molecular formula C12H10N2O4 B8584061 Methyl 5-(2-nitrophenyl)furan-2-carboximidate CAS No. 62821-40-3

Methyl 5-(2-nitrophenyl)furan-2-carboximidate

Cat. No.: B8584061
CAS No.: 62821-40-3
M. Wt: 246.22 g/mol
InChI Key: KGKSCSIHGUMTKA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 5-(2-nitrophenyl)furan-2-carboximidate is a useful research compound. Its molecular formula is C12H10N2O4 and its molecular weight is 246.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

62821-40-3

Molecular Formula

C12H10N2O4

Molecular Weight

246.22 g/mol

IUPAC Name

methyl 5-(2-nitrophenyl)furan-2-carboximidate

InChI

InChI=1S/C12H10N2O4/c1-17-12(13)11-7-6-10(18-11)8-4-2-3-5-9(8)14(15)16/h2-7,13H,1H3

InChI Key

KGKSCSIHGUMTKA-UHFFFAOYSA-N

Canonical SMILES

COC(=N)C1=CC=C(O1)C2=CC=CC=C2[N+](=O)[O-]

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of 5-(2-nitrophenyl)-2-furonitrile (92 g, 0.43 mole) and anhydrous methanol (1000 ml) was heated to 55° and sodium methoxide (1.5 g) was added. The steam bath was removed, the solution was stirred for 2 hours and stored overnight at room temperature. The solution was poured into ice water (1000 ml) and stirred for 1 hour. The product was collected by filtration and air dried to yield 91 g (86%) of methyl 5-(2-nitrophenyl)-2-furancarboximidate. A sample was recrystallized from isopropanol, m.p. 107°-108°.
Quantity
92 g
Type
reactant
Reaction Step One
Quantity
1000 mL
Type
solvent
Reaction Step One
Name
sodium methoxide
Quantity
1.5 g
Type
reactant
Reaction Step Two

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.